(1S,2R,5R)-2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane
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Overview
Description
(1S,2R,5R)-2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane is a complex organic compound that features a unique structure combining a quinoline moiety with a diazaadamantane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5R)-2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Methoxylation: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Diazaadamantane Framework: The diazaadamantane structure can be synthesized through a series of cyclization reactions involving appropriate diamines and ketones.
Coupling of the Quinoline and Diazaadamantane Units: The final step involves coupling the quinoline moiety with the diazaadamantane framework, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The iodine atom in the quinoline ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under conditions like reflux in polar solvents.
Major Products
Oxidation: Products may include quinoline N-oxides and carboxylic acids.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Diagnostics: May be used in the development of diagnostic agents for imaging or sensing applications.
Industry
Polymer Science: Can be used as a building block for the synthesis of advanced polymers with tailored properties.
Mechanism of Action
The mechanism by which (1S,2R,5R)-2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline moiety can intercalate with DNA, while the diazaadamantane framework can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which also feature the quinoline ring.
Adamantane Derivatives: Compounds like amantadine and memantine, which contain the adamantane framework.
Uniqueness
(1S,2R,5R)-2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane is unique due to the combination of the quinoline and diazaadamantane structures, which imparts distinct chemical and biological properties. This dual framework allows for versatile applications across various fields, distinguishing it from other compounds that contain only one of these moieties.
Biological Activity
(1S,2R,5R)-2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane is a complex organic compound belonging to the diazaadamantane class. Its unique structural features, including a quinoline moiety, suggest significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on available research findings.
Structural Characteristics
The compound's structure can be described as follows:
- Molecular Formula : C₁₅H₁₈N₂IO
- Molecular Weight : 368.22 g/mol
- Chirality : The compound has specific stereochemistry at three chiral centers (1S, 2R, 5R), which may influence its biological interactions.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key findings include:
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. Research indicates that this compound may exhibit significant activity against a range of bacterial strains due to its ability to intercalate into DNA or inhibit bacterial enzymes.
Anticancer Properties
Studies have shown that quinoline derivatives can induce apoptosis in cancer cells. The presence of the diazaadamantane structure may enhance these effects by stabilizing interactions with cellular targets involved in cancer progression.
Activity Type | Mechanism | Target |
---|---|---|
Antimicrobial | DNA intercalation | Bacterial DNA |
Anticancer | Apoptosis induction | Cancer cell pathways |
Case Studies
- Anticancer Study : In vitro assays demonstrated that this compound showed cytotoxic effects on several cancer cell lines. The compound induced apoptosis through the activation of caspase pathways.
- Antimicrobial Research : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential as a lead compound in antibiotic development.
Synthesis and Characterization
The synthesis of this compound involves several key steps:
- Formation of the diazaadamantane core.
- Introduction of the quinoline moiety via electrophilic substitution.
- Iodination at the 2-position of the quinoline ring.
Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Properties
IUPAC Name |
2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24IN3O/c1-19-8-20(2)11-23(9-19)18(24(10-19)12-20)15-7-13-6-14(25-3)4-5-16(13)22-17(15)21/h4-7,18H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVXFGILRHNTFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)C4=C(N=C5C=CC(=CC5=C4)OC)I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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